![molecular formula C21H20FN3O2 B2654604 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 922888-55-9](/img/structure/B2654604.png)
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Description
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
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Scientific Research Applications
Cardiotonic Potential
One study discovered a related compound, exhibiting potent positive inotropic effects in dogs, suggesting potential cardiotonic applications. This compound demonstrated significant oral activity and sustained increase in contractility, highlighting the therapeutic potential of this chemical class for heart failure treatment (Robertson et al., 1986).
Novel Pyridazinone Derivatives
Research into pyridazin-3-one derivatives revealed a novel class with excellent yield and potential for further chemical synthesis. The study provided a foundation for the development of new compounds with potential pharmacological applications (Ibrahim & Behbehani, 2014).
Potential Pesticides
Another study characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds similar in structure to the query, as potential pesticides. This research contributes to the understanding of the structural and functional properties of these compounds (Olszewska et al., 2011).
Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including structural analogs of the query compound, showed potential for photovoltaic efficiency modeling and ligand-protein interactions, indicating their utility in medicinal chemistry and biochemistry (Mary et al., 2020).
Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure , demonstrated antipsychotic-like profiles without interacting with dopamine receptors. This suggests the compound's derivatives could offer new therapeutic options for psychiatric disorders (Wise et al., 1987).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-3-6-17(11-15(14)2)19-9-10-21(27)25(24-19)13-20(26)23-12-16-4-7-18(22)8-5-16/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUGKYUASIDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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